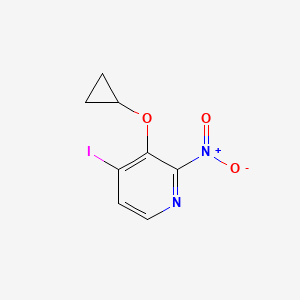

3-Cyclopropoxy-4-iodo-2-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O3 |

|---|---|

Molecular Weight |

306.06 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-iodo-2-nitropyridine |

InChI |

InChI=1S/C8H7IN2O3/c9-6-3-4-10-8(11(12)13)7(6)14-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

XZBPIKXGFRXIIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2[N+](=O)[O-])I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropoxy 4 Iodo 2 Nitropyridine

Strategies for the Construction of Substituted Pyridine (B92270) Ring Systems

The assembly of the 3-cyclopropoxy-4-iodo-2-nitropyridine scaffold can be approached through various synthetic strategies. These can be broadly categorized into direct functionalization of a pre-formed pyridine core, construction of the pyridine ring from acyclic or pre-formed building blocks, and the transformation of other heterocyclic systems.

Direct Pyridine Core Functionalization Approaches

Direct functionalization of the pyridine ring is a powerful strategy that allows for the sequential introduction of substituents. rsc.org The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often dictate the position of electrophilic and nucleophilic attack. nih.gov However, modern synthetic methods provide avenues to overcome these innate tendencies.

A plausible synthetic route to this compound via direct functionalization could commence with a readily available substituted pyridine. For instance, starting with 3-hydroxypyridine (B118123), a cyclopropoxy group can be introduced via a Williamson ether synthesis. Subsequent regioselective iodination at the C4 position would be a critical step. The directing effects of the cyclopropoxy group would need to be carefully considered to achieve the desired regiochemistry. Finally, nitration at the C2 position would complete the synthesis. The success of this approach hinges on the ability to control the regioselectivity of each functionalization step, often requiring carefully chosen reagents and reaction conditions.

Ring Construction from Acyclic or Pre-formed Building Blocks

Building the pyridine ring from acyclic precursors offers a high degree of flexibility in introducing the desired substitution pattern from the outset. Several classical and modern methods are available for this purpose.

A number of named reactions have been established for the synthesis of substituted pyridines, each with its own scope and limitations. While a direct one-pot synthesis of this compound using these methods is unlikely, they provide the foundation for creating highly substituted pyridine intermediates.

| Pyridine Synthesis | Description | Key Reactants |

| Hantzsch Synthesis | A multi-component reaction that typically yields dihydropyridines, which can be subsequently oxidized to pyridines. | β-ketoester, aldehyde, ammonia (B1221849) or ammonium (B1175870) acetate. |

| Chichibabin Synthesis | A condensation reaction of aldehydes or ketones with ammonia or amines, often at high temperatures and pressures. | Aldehydes, ketones, ammonia. |

| Bonnemann Cyclization | A [2+2+2] cycloaddition reaction between a nitrile and two molecules of an alkyne, catalyzed by a cobalt complex. | Nitrile, alkyne. |

| Kröhnke Synthesis | A reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds. |

| Gattermann-Skita Synthesis | A reaction of a malonate ester with dichloromethylamine. | Malonate ester, dichloromethylamine. |

For the synthesis of a polysubstituted pyridine like the target molecule, a modified Hantzsch synthesis could be envisioned, utilizing appropriately functionalized starting materials that already contain the precursors for the cyclopropoxy and iodo groups. Similarly, the Kröhnke synthesis is known for its ability to produce highly functionalized pyridines. nih.gov

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then combined in the final stages. This approach can be highly efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a fragment containing the cyclopropoxy and iodo functionalities and another fragment that will form the rest of the pyridine ring, including the nitrogen atom and the eventual nitro group.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.govrsc.org In the context of the target molecule, a divergent approach could start from a functionalized pyridine, for example, a halopyridine, which can then undergo a series of different reactions to introduce the cyclopropoxy, iodo, and nitro groups in a controlled manner. This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

Ring Transformation Reactions of Heterocyclic Precursors

The transformation of one heterocyclic ring system into another can be a powerful tool for the synthesis of highly substituted pyridines. mdpi.com For example, pyrimidines can be converted into pyridines under certain reaction conditions. This approach could potentially be used to synthesize the target molecule by starting with a suitably substituted pyrimidine (B1678525) that can undergo a ring transformation to form the desired pyridine core.

Methods for Regioselective Introduction of the Nitro Group

The introduction of the nitro group at the C2 position of the 3-cyclopropoxy-4-iodopyridine (B13655982) intermediate is a crucial step that requires careful consideration of the directing effects of the existing substituents. The cyclopropoxy group at C3 is an ortho-, para-director, while the iodo group at C4 is also an ortho-, para-director. Therefore, direct nitration could potentially lead to a mixture of products.

To achieve regioselective nitration at the C2 position, several strategies can be employed:

Directed Nitration: Utilizing a directing group that can be temporarily installed on the pyridine ring to guide the nitro group to the desired position.

Nitration of Pyridine N-oxides: The N-oxide functionality can activate the pyridine ring towards electrophilic substitution, and the regioselectivity of nitration can be different from that of the parent pyridine. nih.gov

Radical Nitration: Recent advances have shown that radical nitration methods can offer different regioselectivity compared to traditional electrophilic nitration. acs.orgthieme-connect.com

Metal-Catalyzed Nitration: Transition metal catalysts can be used to control the regioselectivity of nitration reactions.

The choice of the nitration method will depend on the specific substrate and the need to avoid side reactions. A systematic study of different nitrating agents and conditions would be necessary to optimize the yield and regioselectivity of this critical step.

Direct Nitration Strategies on Pyridine Derivatives

Direct nitration of the pyridine nucleus is often challenging due to the deactivation of the ring by the electronegative nitrogen atom, which can also be protonated under strongly acidic nitrating conditions, further increasing its electron-withdrawing character. rsc.orgrsc.org This generally leads to low yields and requires harsh reaction conditions. researchgate.netquora.com

Electrophilic aromatic substitution on the pyridine ring typically favors the 3-position. quora.com However, the synthesis of 2-nitropyridine (B88261) derivatives requires overcoming this inherent regioselectivity. The presence of activating groups on the pyridine ring can influence the position of nitration. For instance, the conversion of pyridine to its N-oxide can activate the ring towards electrophilic substitution, directing nitration to the 4-position. researchgate.net Subsequent deoxygenation can then yield the 4-nitropyridine.

In the context of synthesizing this compound, a direct nitration approach would likely involve a multi-step sequence where the directing effects of the substituents are carefully controlled. The cyclopropoxy group at the 3-position, being an alkoxy group, is generally ortho-, para-directing. However, the strong deactivating effect of the pyridine nitrogen complicates this generalization.

Common nitrating agents used for pyridine derivatives include mixtures of nitric acid and sulfuric acid, or dinitrogen pentoxide. rsc.orgresearchgate.net The choice of nitrating agent and reaction conditions can significantly impact the selectivity and yield of the reaction.

Table 1: Comparison of Nitrating Agents for Pyridine Derivatives

| Nitrating Agent | Conditions | Typical Position of Nitration | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | High Temperature | 3-position | researchgate.net |

| N₂O₅ | Organic Solvent, followed by NaHSO₃ | 3-position | researchgate.netntnu.no |

An interesting phenomenon observed in the nitration of pyridine derivatives is the migration of the nitro group. One notable mechanism involves a rsc.orgmdpi.com sigmatropic shift. researchgate.net In a procedure developed by Bakke, pyridine is reacted with dinitrogen pentoxide to form an N-nitropyridinium ion. ntnu.no Subsequent reaction with bisulfite leads to the formation of dihydropyridine (B1217469) intermediates. The nitro group can then migrate from the nitrogen atom to the 3-position of the ring through a sigmatropic rearrangement, which, after elimination, yields the 3-nitropyridine. researchgate.netntnu.no

This rearrangement proceeds through the formation of N-nitro-dihydropyridine-sulfonate intermediates. ntnu.no The migration of the nitro group is a key step in achieving nitration at a position that may not be directly accessible through a standard electrophilic aromatic substitution pathway. researchgate.net

Incorporation of Nitro-Containing Building Blocks

An alternative to direct nitration is the construction of the pyridine ring from precursors that already contain a nitro group. frontiersin.orguni-rostock.de This approach can offer better control over the final substitution pattern. Three-component ring transformation (TCRT) reactions are a powerful tool in this regard. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source to afford nitropyridines that are otherwise difficult to synthesize. nih.gov This method involves a nucleophilic-type ring transformation where the dinitropyridone acts as a synthetic equivalent for unstable nitromalonaldehyde. nih.gov

The general strategy involves the reaction of a nitro-substituted electrophilic building block with various nucleophiles to construct the desired heterocyclic core. uni-rostock.de The versatility of the nitro group allows for its use as a key functional handle in the assembly of complex molecules. frontiersin.org

Table 2: Examples of Nitro-Containing Building Blocks in Pyridine Synthesis

| Building Block | Reaction Type | Product | Reference |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation | Substituted Nitropyridines | nih.gov |

Strategies for Installing the Iodine Substituent

The introduction of an iodine atom onto the pyridine ring can be achieved through several methods, including direct iodination or the transformation of other functional groups.

Direct C-H iodination of pyridines can be accomplished using various iodinating agents. A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to iodination at the C3 and C5 positions. rsc.org For electron-rich aromatic compounds, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can be an effective iodinating system. organic-chemistry.org

The regioselectivity of direct iodination is highly dependent on the electronic nature of the substituents already present on the pyridine ring. The presence of a deactivating nitro group would generally hinder electrophilic iodination.

A more reliable and regioselective method for introducing an iodine atom is through the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction. organic-chemistry.orgthieme-connect.de This process involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium group can then be displaced by iodide, often from potassium iodide, to yield the corresponding iodopyridine. thieme-connect.de

This method is particularly useful for introducing iodine at specific positions that are not easily accessible through direct halogenation. For the synthesis of this compound, this would likely involve the synthesis of a 4-amino-3-cyclopropoxy-2-nitropyridine intermediate, which would then undergo diazotization and iodination. The diazotization of aminopyridines in dilute mineral acid is known to form diazonium ions that can be subsequently converted to the corresponding halo-derivatives. rsc.org

Table 3: Comparison of Iodination Methods for Pyridine Derivatives

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct C-H Iodination | Radical initiator, I₂ source | Can be used for direct functionalization | rsc.org |

| Electrophilic Iodination | NIS, Acid catalyst | Effective for activated rings | organic-chemistry.org |

Metal-Mediated and Metal-Free Iodination Reactions

The introduction of an iodine atom at the C4 position of the pyridine ring is a critical step in the synthesis of the target compound. The electronic nature of the pyridine ring, which is rendered electron-deficient by the presence of the nitro group at the C2 position, dictates the choice of iodination methodology.

Metal-Mediated Iodination:

Metal-mediated iodination reactions often provide high yields and regioselectivity. For electron-deficient heterocycles, activating the iodine source is crucial. Silver salts are commonly employed to generate a more electrophilic iodine species. For instance, the combination of molecular iodine with a silver salt like silver nitrate (B79036) (AgNO₃) can effectively iodinate pyrimidine derivatives, a related class of heterocycles. nih.gov This suggests that a similar approach could be viable for a 3-cyclopropoxy-2-nitropyridine (B14840051) precursor. The reaction likely proceeds through the in-situ generation of nitryl iodide (INO₂) or a related electrophilic iodine species.

| Catalyst/Reagent | Substrate Type | Conditions | Outcome |

| I₂ / AgNO₃ | Pyrimidine derivatives | Solvent-free, mechanical grinding | High yields of C5-iodinated products |

| I₂ / Ag₂SO₄ | Pyrimidine derivatives | Solvent-free, mechanical grinding | Moderate to good yields |

| NaI / K₂S₂O₈ / Ce(NO₃)₃·6H₂O | Quinolines | Dichloroethane, 130 °C | Regioselective C3-iodination |

Metal-Free Iodination:

Metal-free iodination methods are gaining traction due to their cost-effectiveness and reduced environmental impact. These methods typically rely on the use of an oxidizing agent to generate an electrophilic iodine species from molecular iodine or an iodide salt. A common system involves the use of potassium persulfate (K₂S₂O₈) as the oxidant in the presence of an iodide source like sodium iodide (NaI). Radical-based direct C-H iodination has been successfully applied to a range of nitrogen-containing heterocycles, including pyridines. These reactions can exhibit high regioselectivity depending on the substitution pattern of the pyridine ring.

Another metal-free approach involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. While often used for electron-rich aromatics, its application to electron-deficient pyridines may require harsher conditions or specific activation.

Approaches for the Cyclopropoxy Moiety Formation

The formation of the cyclopropoxy ether linkage at the C3 position is another key synthetic challenge. This can be approached either by forming the ether bond with a pre-existing pyridine ring or by constructing the pyridine ring with the cyclopropoxy group already in place.

The most direct route to the cyclopropoxy moiety is through the etherification of a 3-hydroxy-2-nitropyridine (B88870) precursor with a cyclopropyl (B3062369) electrophile or by reacting a 3-halo-2-nitropyridine with cyclopropoxide.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In this context, 3-hydroxy-2-nitropyridine would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding pyridin-3-olate. This nucleophile would then react with a cyclopropyl halide (e.g., cyclopropyl bromide). However, the Sₙ2 reaction with cyclopropyl halides can be sluggish due to increased ring strain in the transition state. An alternative is to use a cyclopropyl sulfonate ester (e.g., cyclopropyl tosylate) as the electrophile.

Mitsunobu Reaction: The Mitsunobu reaction provides a milder alternative for the etherification of alcohols. It involves the reaction of an alcohol (3-hydroxy-2-nitropyridine) with a nucleophile (cyclopropanol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction typically proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for cyclopropanol (B106826) itself. The reaction is known for its broad functional group tolerance.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. In this case, a 3-halo-2-nitropyridine (e.g., 3-chloro- or 3-bromo-2-nitropyridine) would be reacted with cyclopropanol in the presence of a copper catalyst and a base. This method is particularly useful for the formation of ethers from aryl halides that are unreactive in traditional SₙAr reactions.

| Reaction | Precursors | Reagents | Key Features |

| Williamson Ether Synthesis | 3-Hydroxy-2-nitropyridine, Cyclopropyl halide/tosylate | Strong base (e.g., NaH) | Classical Sₙ2 reaction |

| Mitsunobu Reaction | 3-Hydroxy-2-nitropyridine, Cyclopropanol | PPh₃, DEAD/DIAD | Mild conditions, broad scope |

| Ullmann Condensation | 3-Halo-2-nitropyridine, Cyclopropanol | Copper catalyst, Base | Suitable for unreactive aryl halides |

An alternative to direct etherification is to perform a cyclopropanation reaction on a suitable pyridine precursor.

This approach is less common for the synthesis of cyclopropoxy ethers. It would involve the cyclopropanation of a double bond exocyclic to the pyridine ring, which is not directly applicable to the formation of a C-O-cyclopropyl bond.

A more plausible, albeit longer, route would involve the cyclopropanation of an acyclic precursor that is later used to construct the pyridine ring. For example, a cyclopropoxy-containing 1,3-dicarbonyl compound could be condensed with an ammonia source and another carbonyl compound in a Hantzsch-type pyridine synthesis. However, the synthesis of the required cyclopropoxy-functionalized building blocks can be complex.

Cyclopropanation Strategies on Pyridine Scaffolds

Optimized Synthesis of this compound

Step 1: Nitration of 3-Hydroxypyridine

The first step would be the regioselective nitration of 3-hydroxypyridine to yield 3-hydroxy-2-nitropyridine. This can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The hydroxyl group at the 3-position directs the incoming nitro group to the ortho position (C2).

Step 2: Formation of the Cyclopropoxy Moiety

The subsequent step would be the formation of the cyclopropoxy ether. Given the potential for side reactions and the desire for mild conditions, a Mitsunobu reaction between 3-hydroxy-2-nitropyridine and cyclopropanol would be a strong candidate. This avoids the use of a strong base that could potentially react with the nitro group.

Step 3: Iodination

The final step is the iodination of the resulting 3-cyclopropoxy-2-nitropyridine. The electron-donating nature of the cyclopropoxy group at C3, combined with the electron-withdrawing nitro group at C2, would strongly activate the C4 position for electrophilic aromatic substitution. A metal-free iodination using N-iodosuccinimide (NIS) in an acidic medium or a metal-mediated approach with I₂ and a silver salt would likely provide the desired this compound with high regioselectivity and in good yield.

A patent for a structurally similar compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, suggests that functionalization at the 4-position of a 2,3-disubstituted pyridine is a viable strategy. google.com

Multi-Step Synthetic Sequences and Yield Optimization

The preparation of this compound is typically achieved through a multi-step synthetic sequence, often starting from readily available pyridine precursors. While a direct, publicly documented synthesis of this specific molecule is not extensively detailed in the literature, a plausible and efficient pathway can be constructed based on the synthesis of structurally related compounds, such as N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide.

A general synthetic approach would likely involve the following key transformations:

Nitration of a Substituted Pyridine: The introduction of a nitro group at the 2-position of the pyridine ring is a critical initial step. Direct nitration of pyridine itself is often low-yielding. nanoscalereports.com Therefore, the synthesis usually commences with a pre-functionalized pyridine, such as a 2-aminopyridine (B139424) or a 2-hydroxypyridine (B17775) derivative. For instance, the nitration of 2-aminopyridine can be achieved, followed by subsequent chemical modifications. patsnap.com

Halogenation: Introduction of a halogen atom at the 4-position is another crucial step. This is often accomplished through electrophilic halogenation. For the synthesis of the iodo-derivative, various iodinating agents can be employed. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents.

Introduction of the Cyclopropoxy Group: The final key step is the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 3-position with cyclopropanol or a cyclopropoxide salt.

Table 1: Key Parameters for Yield Optimization in a Multi-Step Synthesis

| Parameter | Description | Potential Impact on Yield |

| Solvent | The medium in which the reaction is conducted. | Can affect solubility of reactants, reaction rates, and product stability. |

| Temperature | The thermal energy supplied to the reaction. | Influences reaction kinetics; higher temperatures may increase reaction rates but can also lead to side reactions and decomposition. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Insufficient time can lead to incomplete conversion, while excessive time may result in byproduct formation. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | The choice of catalyst and its loading can significantly impact reaction efficiency and selectivity. |

| Stoichiometry of Reagents | The relative amounts of reactants used. | Using an excess of one reagent can drive the reaction to completion but may complicate purification. |

| pH | The acidity or basicity of the reaction medium. | Can affect the reactivity of functional groups and the stability of intermediates and products. |

For example, in the synthesis of related nitropyridines, the choice of nitrating agent and reaction conditions is crucial for achieving high yields and regioselectivity. rsc.org Similarly, the conditions for the nucleophilic aromatic substitution to introduce the cyclopropoxy group would need to be carefully controlled to avoid side reactions.

"One-Pot" and Cascade Reaction Approaches

To enhance synthetic efficiency, reduce waste, and simplify purification processes, "one-pot" and cascade reaction strategies are increasingly being explored for the synthesis of complex molecules. acs.orgnih.gov

A hypothetical "one-pot" synthesis for a precursor to this compound could involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. For instance, after an initial halogenation of a suitable pyridine derivative, the subsequent nucleophilic substitution with cyclopropoxide could potentially be carried out in the same pot.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Multi-Step Synthesis | Well-established and predictable; allows for purification of intermediates. | Often lower overall yield; generates more waste; can be time-consuming and labor-intensive. |

| "One-Pot" Synthesis | Increased efficiency; reduced waste and purification steps; saves time and resources. | Requires compatible reaction conditions for all steps; can be challenging to optimize. core.ac.uk |

| Cascade Reaction | Highest synthetic efficiency; atom and step economy; can lead to rapid increases in molecular complexity. | Difficult to design and control; often substrate-specific. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. ijarsct.co.innih.gov The synthesis of this compound can be designed with these principles in mind.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and environmentally benign. Aqueous-phase reactions and solvent-free conditions are highly desirable. ijarsct.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can be an energy-efficient alternative to conventional heating. ijarsct.co.in

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.

Designing for Degradation: Designing chemical products that break down into innocuous substances after their use.

For the synthesis of this compound, a greener approach to the iodination step could involve the use of molecular iodine with a green oxidizing agent, avoiding the use of harsh and toxic reagents. nih.gov Solvent-free iodination methods have also been developed for pyrimidine derivatives, which could potentially be adapted for pyridine systems. nih.gov Furthermore, the choice of base and solvent in the nucleophilic substitution step to introduce the cyclopropoxy group can be optimized to be more environmentally friendly.

Table 3: Application of Green Chemistry Principles

| Principle | Application in the Synthesis of this compound |

| Atom Economy | Optimizing reactions to minimize the formation of byproducts. |

| Safer Solvents | Exploring the use of water, ethanol, or ionic liquids as reaction media. |

| Energy Efficiency | Investigating microwave-assisted or room-temperature reaction conditions. |

| Catalysis | Utilizing catalytic amounts of acids or bases for the various transformations. |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Strategic Transformations of 3 Cyclopropoxy 4 Iodo 2 Nitropyridine

Reactivity Profiles of the Nitro Group

The nitro group is the dominant activating feature of the molecule. Its strong -I (inductive) and -M (mesomeric) effects create a pronounced electron deficiency, particularly at the positions ortho (C-3) and para (C-6, C-4) to the pyridine (B92270) nitrogen and ortho (C-3) and para (C-5 is not para to C-2) to itself, facilitating a range of transformations.

Nucleophilic Aromatic Substitution (SNAr) Directed by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-deficient aromatic systems like 3-Cyclopropoxy-4-iodo-2-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism. The pyridine nitrogen and the C-2 nitro group synergistically activate the C-4 and C-6 positions towards nucleophilic attack. Given that the C-4 position is substituted with an excellent leaving group (iodine), it is the primary site for SNAr.

A wide array of nucleophiles can displace the iodo group, leading to a variety of 4-substituted-3-cyclopropoxy-2-nitropyridines. This transformation is highly valuable for introducing diverse functionalities.

| Nucleophile (Nu-H) | Reagent Example | Expected Product |

| Alcohols (ROH) | Sodium Methoxide (NaOMe) | 3-Cyclopropoxy-4-methoxy-2-nitropyridine |

| Amines (R₂NH) | Pyrrolidine | 3-Cyclopropoxy-2-nitro-4-(pyrrolidin-1-yl)pyridine |

| Thiols (RSH) | Sodium Thiophenoxide (NaSPh) | 3-Cyclopropoxy-2-nitro-4-(phenylthio)pyridine |

| Azides (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-3-cyclopropoxy-2-nitropyridine |

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a distinct reaction for the C-H functionalization of electron-deficient aromatics. organic-chemistry.orgnih.gov It involves the reaction of a carbanion bearing a leaving group at the carbanionic center with the nitroarene. For this compound, the nitro group directs substitution to the available ortho (C-3) and para (C-6) positions. Since the C-3 position is already substituted, VNS is expected to occur selectively at the C-6 position. kuleuven.be This pathway allows for the introduction of α-functionalized alkyl groups onto the pyridine ring, a transformation that is complementary to traditional SNAr. nih.govacs.org

For instance, reacting the target molecule with chloromethyl phenyl sulfone in the presence of a strong base would likely yield 6-(phenylsulfonylmethyl)-3-cyclopropoxy-4-iodo-2-nitropyridine.

Mechanism of Nucleophilic Attack and Subsequent Eliminations

The mechanism of SNAr at the C-4 position begins with the attack of a nucleophile on the electron-deficient C-4 carbon. wikipedia.org This step is typically rate-determining and results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. wikipedia.org The stability of this complex is a key factor for the reaction to proceed. In the second, faster step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring to yield the final substitution product.

For VNS pathways, the mechanism also starts with the addition of the carbanion (e.g., ⁻CH(LG)R) to an electron-deficient carbon, in this case, C-6. This forms a similar anionic adduct. The subsequent step involves a base-induced β-elimination of the leaving group (e.g., Cl⁻) from the newly introduced side chain, which also leads to the rearomatization of the pyridine ring. acs.org

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable 2-aminopyridine (B139424) derivatives. This transformation is fundamental in pharmaceutical and materials chemistry. A variety of reducing agents can be employed, offering different levels of chemoselectivity. wikipedia.org The choice of reagent is critical, especially to avoid the reductive cleavage of the C-I bond.

| Reducing Agent/System | Expected Major Product | Notes |

| H₂, Pd/C | 3-Cyclopropoxy-4-iodo-pyridin-2-amine | Catalytic hydrogenation is a common and clean method. Careful control of conditions may be needed to preserve the iodo group. |

| Fe, NH₄Cl or SnCl₂, HCl | 3-Cyclopropoxy-4-iodo-pyridin-2-amine | Metal-in-acid reductions are robust and widely used for nitro group reduction. wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | 3-Cyclopropoxy-4-iodo-pyridin-2-amine | A milder reducing agent, often used when other sensitive functional groups are present. |

| Zinc, NH₄Cl | 3-Cyclopropoxy-4-iodo-N-hydroxy-pyridin-2-amine | Partial reduction to the hydroxylamine (B1172632) can often be achieved with zinc dust. wikipedia.org |

| Diborane (B₂H₆) | 3-Cyclopropoxy-4-iodo-N-hydroxy-pyridin-2-amine | Can selectively reduce nitro groups to hydroxylamines. wikipedia.org |

Controlled partial reduction can also yield intermediate species like nitroso and hydroxylamino derivatives. wikipedia.org For example, reduction with metal salts such as tin(II) chloride under specific conditions can potentially lead to the formation of oximes. wikipedia.org

Radical Reactions Involving the Nitro Group and Potential Pathways

The nitro group can participate in radical reactions, typically initiated by single-electron transfer (SET) to form a nitro radical anion. rsc.orgnih.gov While these species are often intermediates in biological redox cycling ("futile metabolism"), their application in synthetic transformations of nitropyridines is less common than nucleophilic or reductive pathways. nih.gov

Reactivity and Functional Group Interconversions of the Iodine Substituent

The carbon-iodine bond at the C-4 position is a highly versatile functional group, primarily serving as a key site for transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-I bond in oxidative addition steps, which is often the first step in catalytic cycles.

Below is a table of expected cross-coupling reactions that this compound would readily undergo.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl-3-cyclopropoxy-2-nitropyridine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3-Cyclopropoxy-2-nitro-4-styrylpyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 3-Cyclopropoxy-4-(alkynyl)-2-nitropyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl-3-cyclopropoxy-2-nitropyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), base (e.g., NaOtBu) | N-Substituted-3-cyclopropoxy-2-nitropyridin-4-amine |

| Ullmann Condensation | Alcohol (ROH) | CuI, Ligand, base | 4-Alkoxy-3-cyclopropoxy-2-nitropyridine |

These reactions provide a powerful toolkit for the late-stage functionalization of the molecule, enabling the synthesis of a vast library of derivatives from a common intermediate. The iodine can also be converted to other functional groups through non-catalytic pathways, such as iodine-lithium exchange, although the presence of the reducible nitro group would require low-temperature conditions and careful choice of organolithium reagent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, typically using a palladium catalyst. The iodine atom on the 4-position of the pyridine ring would be the expected reactive site for these transformations.

Nucleophilic Displacement of Iodine

In certain activated aromatic systems, a halogen like iodine can be displaced by a nucleophile. The presence of the electron-withdrawing nitro group on the pyridine ring could potentially activate the C-I bond towards nucleophilic aromatic substitution. However, no studies detailing the successful displacement of the iodine atom in this compound by common nucleophiles have been found.

Metalation Reactions and Subsequent Electrophilic Quenches

A common strategy for functionalizing aryl halides is through metal-halogen exchange, where the halide is swapped with a metal (typically lithium or magnesium), creating a potent organometallic nucleophile. This new species can then react with various electrophiles to introduce a wide range of functional groups. There is no available research that documents the successful metalation of this compound or its subsequent reaction with electrophiles.

Transformations of the Cyclopropoxy Moiety

The cyclopropoxy group, while often incorporated to enhance metabolic stability in drug candidates, is not inert and can undergo a variety of chemical transformations. hyphadiscovery.com Its reactivity is largely governed by the inherent strain of the three-membered ring. wikipedia.org

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to introduce new functionalities. rsc.orgnih.gov

In the presence of strong acids, the cyclopropane ring of cyclopropoxyarenes can undergo rearrangement. documentsdelivered.com The reaction is initiated by protonation of the ether oxygen, followed by cleavage of a C-C bond within the cyclopropane ring to relieve ring strain. This process can lead to the formation of various rearranged products, depending on the reaction conditions and the substitution pattern of the aromatic ring. While specific studies on "this compound" are not extensively documented in this context, the general reactivity pattern of cyclopropoxy derivatives suggests that such rearrangements are plausible.

Transition metal catalysts are known to effectively mediate the ring-opening of cyclopropanes. rsc.orgscispace.com Palladium-catalyzed reactions, for instance, can proceed through β-carbon elimination of a cyclopropane ring to generate new chemical bonds. rsc.org Similarly, photoredox catalysis has been employed for the C-C bond cleavage of arylcyclopropanes, enabling the formation of new carbon-heteroatom bonds. nih.govnih.gov These methods offer a powerful tool for the functionalization of molecules containing a cyclopropyl (B3062369) group. Research into the metal-catalyzed ring-opening of "this compound" could unveil novel synthetic pathways.

The ether linkage in "this compound" can be cleaved under acidic conditions, typically using strong acids like HBr or HI. libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of an aryl ether, the bond between the oxygen and the aromatic ring is generally stable, meaning the cleavage would likely occur at the cyclopropyl-oxygen bond. youtube.com This would result in the formation of 3-hydroxy-4-iodo-2-nitropyridine and a cyclopropyl halide.

Cyclopropane Ring-Opening Reactions

Interplay of Multiple Functional Groups in Reactivity

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). sciforum.netnih.gov The positions ortho and para to the nitro group are particularly activated. In "this compound," the iodo group at the 4-position is a good leaving group, making this position a prime target for nucleophilic attack.

The inherent electronic properties of the pyridine ring also play a crucial role in directing functionalization. researchgate.net The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the 2- and 4-positions. ntnu.no

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyridines

| Nucleophile | Position of Attack on Nitropyridine Ring | Product Type | Reference |

|---|---|---|---|

| Amines | para to nitro group | Aminated nitropyridine | ntnu.no |

| Thiolates | para to nitro group | Thioether derivative | nih.gov |

This table can be manipulated to view different aspects of the data. For instance, you can filter by the type of nucleophile to see the preferred position of attack.

The interplay between these directing effects allows for highly chemoselective and regioselective transformations. For example, a nucleophile is likely to selectively displace the iodine at the 4-position without affecting the cyclopropoxy or nitro groups under appropriate conditions. This selectivity is crucial for the strategic elaboration of the "this compound" core into more complex molecules.

Domino, Cascade, and Tandem Reactions

A search of the current scientific literature reveals a notable absence of specific studies detailing domino, cascade, or tandem reactions initiated from this compound. Such reaction sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are of great interest for their efficiency and atom economy.

While no direct examples exist for this specific substrate, its architecture suggests potential for rationally designed tandem processes. A hypothetical tandem reaction could commence with a palladium-catalyzed cross-coupling at the C4-iodo position, followed by an intramolecular nucleophilic aromatic substitution (SNAr) triggered by the newly introduced substituent. For instance, a Sonogashira coupling to introduce an alkynyl group bearing a terminal nucleophile (e.g., a hydroxyl or amino group) could, under appropriate basic conditions, lead to a subsequent intramolecular cyclization onto the C2 position, displacing the nitro group to form a fused heterocyclic system. The success of such a sequence would be highly dependent on the precise reaction conditions and the nature of the coupling partner.

Orthogonal Reactivity of Substituents

The true synthetic utility of this compound lies in the differential reactivity of its three key functional groups. This orthogonal reactivity allows for the selective manipulation of one site on the pyridine ring while leaving the others intact for subsequent transformations.

Reactivity of the 4-Iodo Group: The carbon-iodine bond at the C4 position is the most versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition to palladium(0) complexes allows these reactions to proceed under mild conditions, generally leaving the nitro and cyclopropoxy groups untouched. Commonly employed transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Interactive Table: Representative Palladium-Catalyzed Cross-Coupling Reactions on Iodopyridines

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Arylpyridine | 85-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-Alkynylpyridine | 80-90 |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | 4-Alkenylpyridine | 70-85 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 4-Aminopyridine | 75-90 |

Reactivity of the 2-Nitro Group: The strongly electron-withdrawing nature of the nitro group at the C2 position serves two primary functions. Firstly, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr). While the C4-iodo group is a good leaving group in its own right, the nitro group at C2 can also be displaced by potent nucleophiles, particularly when the C4 position has been modified in a way that further enhances the electrophilicity of the ring. Secondly, the nitro group can be selectively reduced to an amino group. This transformation is typically achieved using reducing agents such as Fe/HCl, SnCl₂, or catalytic hydrogenation with Pd/C. organic-chemistry.org The resulting 2-aminopyridine is a valuable intermediate for the synthesis of a wide array of fused heterocyclic systems and other derivatives. It has been shown that nitroarenes can be selectively reduced in the presence of iodo substituents. organic-chemistry.org

Interactive Table: Transformations of the 2-Nitro Group on Nitropyridines

| Reaction Type | Reagent | Conditions | Product | Typical Yield (%) |

| Nucleophilic Aromatic Substitution | NaOMe | MeOH, reflux | 2-Methoxypyridine derivative | 70-85 |

| Reduction to Amine | Fe, NH₄Cl | EtOH/H₂O, reflux | 2-Aminopyridine derivative | 80-95 |

| Reduction to Amine | H₂ (g), Pd/C | MeOH, rt | 2-Aminopyridine derivative | 90-99 |

Reactivity of the 3-Cyclopropoxy Group: The cyclopropoxy group is generally considered to be a stable ether linkage. The cyclopropyl ring itself is highly strained, which can sometimes lead to ring-opening reactions under harsh conditions, such as strong acids or certain oxidative environments. rsc.orgwikipedia.org However, under the typically neutral to basic and relatively mild conditions of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, the cyclopropoxy group is expected to remain intact. researchgate.net Its primary influence on the reactivity of the molecule is electronic; as an electron-donating group, it can subtly modulate the reactivity of the pyridine ring, though its effect is largely overshadowed by the powerful electron-withdrawing nitro group and the reactivity of the iodo substituent. The stability of this group under a variety of synthetic transformations makes it a valuable feature for tuning the steric and electronic properties of the final target molecule.

Applications of 3 Cyclopropoxy 4 Iodo 2 Nitropyridine As a Key Synthetic Intermediate

Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of 3-Cyclopropoxy-4-iodo-2-nitropyridine makes it an ideal precursor for the synthesis of a variety of complex heterocyclic structures. The presence of multiple reaction sites on the pyridine (B92270) ring allows for sequential and controlled modifications, leading to the construction of fused ring systems and polyfunctionalized derivatives.

Fused N-heterocyclic compounds are core structures in numerous natural products and synthetic pharmaceuticals. ijettjournal.org this compound can serve as a key starting material for creating such scaffolds.

Indolizines: The synthesis of indolizines often involves the formation of a new five-membered ring fused to the pyridine core. researchgate.netorganic-chemistry.org The iodine at the C4 position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. nih.gov The resulting 4-alkynylpyridine intermediate can then undergo an intramolecular cyclization to form the indolizine (B1195054) ring system. This approach provides a direct route to substituted indolizines, which are known to possess a wide range of biological activities, including antiproliferative effects. nih.gov

Pyrido-pyrazines: The construction of the pyrido-pyrazine skeleton typically requires a pyridine precursor bearing two adjacent amino groups or related functionalities that can undergo condensation to form the pyrazine (B50134) ring. nih.govnih.gov Starting from this compound, a potential synthetic route involves the reduction of the nitro group at the C2 position to an amino group. The iodine atom at C4 can then be substituted by a second nitrogen-containing nucleophile. The subsequent intramolecular cyclization of the resulting diamino-pyridine derivative would yield the desired pyrido[2,3-b]pyrazine (B189457) core. These compounds are of interest for their potential antibacterial properties. nih.gov

Table 1: Potential Synthetic Routes to Fused Pyridine Systems

| Target Scaffold | Key Intermediate Derivable from Starting Material | Necessary Transformations |

|---|---|---|

| Indolizine | 3-Cyclopropoxy-4-alkynyl-2-nitropyridine | Sonogashira coupling at C4-I, followed by intramolecular cyclization. |

| Pyrido-pyrazine | 3-Cyclopropoxy-2,4-diaminopyridine derivative | Reduction of C2-NO2, Nucleophilic substitution at C4-I, followed by cyclization. |

The strategic placement of the iodo, nitro, and cyclopropoxy groups allows for the selective introduction of a wide array of functional groups, leading to novel polyfunctionalized pyridine derivatives. nih.gov

The C4-iodo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org For instance:

Suzuki-Miyaura coupling with boronic acids or esters can introduce aryl or heteroaryl substituents. wiley-vch.de

Sonogashira coupling with terminal alkynes yields alkynylpyridines. nih.gov

Heck-Miyaura coupling with alkenes provides access to vinylpyridines. wiley-vch.de

Buchwald-Hartwig amination allows for the introduction of primary or secondary amines.

Simultaneously, the nitro group at the C2 position serves as a versatile functional handle. nih.gov It can be readily reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. The presence of the electron-withdrawing nitro group also facilitates nucleophilic aromatic substitution at other positions on the ring. nih.govntnu.no This dual reactivity at the C2 and C4 positions provides a powerful platform for generating a library of highly substituted pyridines for various applications. researchgate.netnih.gov

Table 2: Functionalization Potential of this compound

| Position | Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| C4 | Iodo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Aryl, Alkynyl, Alkenyl, Amino |

| C2 | Nitro | Reduction | Amino |

| C2 (as -NH2) | Amino | Acylation, Alkylation, Diazotization | Amide, Alkylamine, Diverse groups via diazonium salt |

Intermediate in the Synthesis of Biologically Relevant Molecules

Functionalized pyridines are privileged structures in medicinal and agricultural chemistry. mdpi.com The ability to generate complex and diverse pyridine derivatives makes this compound a valuable intermediate in the development of new therapeutic agents and crop protection products.

Many FDA-approved drugs contain a pyridine moiety. mdpi.com Iodo-substituted heterocycles are frequently used as key intermediates in the synthesis of pharmaceuticals, such as the anticancer drug Crizotinib. researchgate.net Compounds similar to this compound, such as 3-Iodo-2-nitropyridine, are utilized in the synthesis of molecules for the development of anti-cancer and anti-inflammatory drugs. chemimpex.com

The pyridine scaffold can be elaborated into more complex systems like pyridopyrimidines, which are known kinase inhibitors used in cancer therapy. mdpi.com The synthetic versatility of this compound allows for its potential incorporation into synthetic routes targeting a range of biologically active compounds, including inhibitors of Janus kinase 2 (JAK2) or phosphodiesterase 4 (PDE4). mdpi.com

The pyridine ring is also a common feature in many modern agrochemicals, including herbicides and pesticides. Nitropyridine derivatives, in particular, have been investigated for their herbicidal activity. mdpi.com The compound 3-Iodo-2-nitropyridine is noted for its use in formulating agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com By using this compound as a starting point, chemists can design and synthesize novel agrochemical candidates with potentially improved properties and new modes of action.

Contribution to Material Science Applications

Beyond life sciences, functionalized pyridine derivatives are finding increasing use in material science. mdpi.com Their electronic properties and ability to coordinate with metals make them attractive components for novel materials. Analogous compounds like 3-Iodo-2-nitropyridine are being explored for their potential in creating new polymers and coatings with enhanced durability. chemimpex.com

The functional groups on this compound offer multiple points for polymerization or for attachment to a polymer backbone. For example, after conversion of the iodo and nitro groups, the resulting derivative could be used to synthesize pyrazine-based materials, which have applications in developing highly effective crosslinking units. researchgate.net Furthermore, the inherent electronic characteristics of the substituted pyridine ring could be exploited in the design of organic dyes or materials for organic spintronics. mdpi.comresearchgate.net

Despite a comprehensive search of scientific literature, no specific research findings or data were found for the chemical compound "this compound" pertaining to its applications in the synthesis of functional materials, development of organic optical materials, or its exploration in stereoselective and enantioselective synthesis.

The provided outline requires detailed, scientifically accurate content for each specified section and subsection. This includes:

Exploration in Stereoselective and Enantioselective Synthesis

Enantioselective Synthesis Using Chiral Auxiliaries or Catalysts:Research demonstrating the use of this compound in enantioselective synthesis with the aid of chiral auxiliaries or catalysts.

Therefore, this article cannot be generated at this time due to the absence of relevant research on the subject compound.

Computational and Mechanistic Studies on 3 Cyclopropoxy 4 Iodo 2 Nitropyridine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating the structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Cyclopropoxy-4-iodo-2-nitropyridine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

The electronic structure of the pyridine (B92270) ring is significantly influenced by its substituents. The nitro group (-NO₂) at the C-2 position acts as a strong electron-withdrawing group through both resonance and inductive effects, decreasing the electron density on the aromatic ring. Conversely, the cyclopropoxy group (-O-c-Pr) at the C-3 position is an electron-donating group. The iodine atom at C-4 is a large, polarizable halogen that can act as an excellent leaving group in substitution reactions. DFT studies allow for the quantification of these electronic effects, for instance, by calculating atomic charges and molecular electrostatic potential maps, which highlight the electron-rich and electron-deficient regions of the molecule. nih.gov

Table 1: Predicted Electronic Properties from DFT Studies on Substituted Pyridines This table is illustrative, showing typical data obtained from DFT calculations on analogous compounds.

| Property | Predicted Value/Observation | Significance for this compound |

| Dipole Moment (μ) | High | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Atomic Charges | Positive charge on C-4 and C-6; Negative charge on N (ring) and O (nitro) | Identifies electrophilic sites (carbons) susceptible to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential near nitro group and pyridine nitrogen; Positive potential around ring hydrogens | Visualizes regions of electrophilicity and nucleophilicity. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. ossila.com

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and thus highly susceptible to nucleophilic attack. The LUMO is likely localized over the pyridine ring, particularly at the C-4 and C-6 positions, which are ortho and para to the nitro group. The HOMO would be influenced by the electron-donating cyclopropoxy group. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for an Activated Nitropyridine Analogue Data is representative of values obtained for similar electron-deficient aromatic systems.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 | Electron Donor (Nucleophilicity) |

| LUMO | -2.1 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of Chemical Reactivity and Stability |

Prediction of Reaction Pathways, Intermediates, and Transition States

Computational chemistry allows for the detailed mapping of reaction energy profiles. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathways. For this compound, a primary reaction pathway to investigate is nucleophilic aromatic substitution (SₙAr). DFT calculations can model the approach of a nucleophile to the pyridine ring, the formation of the high-energy intermediate (a Meisenheimer complex), and the subsequent departure of the iodide leaving group. nih.gov These calculations can confirm that the attack is most favorable at the C-4 position due to the stabilization of the negative charge in the intermediate by the adjacent nitro group.

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome. For this compound, the key mechanisms of interest involve substitutions on the pyridine ring and potential transformations of the cyclopropane (B1198618) moiety.

The structure of this compound is highly activated for nucleophilic aromatic substitution (SₙAr). This reactivity is due to two main features:

A strong electron-withdrawing group: The nitro group at the C-2 position strongly withdraws electron density from the ring, making it electrophilic and susceptible to attack by nucleophiles. wikipedia.org

A good leaving group: The iodide at the C-4 position is an excellent leaving group.

The accepted mechanism for SₙAr reactions is a two-step addition-elimination process. libretexts.org

Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-4). This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. stackexchange.com

Step 2 (Elimination): The aromaticity of the ring is restored as the leaving group (iodide, I⁻) is expelled, resulting in the substituted product.

Pyridines are particularly reactive towards nucleophilic substitution at the 2- and 4-positions because the ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com

The cyclopropoxy group consists of a three-membered ring attached to an oxygen atom. While the pyridine core is the primary site of reactivity due to the nitro and iodo substituents, the cyclopropane ring can also undergo specific transformations under certain conditions. Cyclopropane rings are known for their significant ring strain, which can be released in ring-opening reactions.

Mechanistic studies on analogous cyclopropyl (B3062369) ethers suggest that transformations are often initiated by electrophiles or proceed via radical pathways. For example, in the presence of strong acids, the ether oxygen can be protonated, followed by a nucleophilic attack that leads to the opening of the cyclopropane ring. This would result in the formation of a propanol-derived substituent. While the electron-deficient nature of the attached nitropyridine ring would deactivate the oxygen towards protonation, such reactions could be forced under harsh conditions.

Another possibility involves transition-metal-catalyzed reactions that can mediate the cleavage or rearrangement of the cyclopropane C-C bonds. However, the most prominent reactivity for this compound remains the nucleophilic substitution at the C-4 position.

Understanding Nitro Group Activation and Migration Phenomena

The presence and position of the nitro group on the pyridine ring are critical determinants of the chemical reactivity of compounds like this compound. The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the aromatic system, activating the ring for certain reactions, particularly nucleophilic aromatic substitution. Computational studies, often employing quantum mechanical theories like Density Functional Theory (DFT), are instrumental in mapping this electronic landscape and predicting sites susceptible to nucleophilic attack. researchgate.net

A noteworthy phenomenon observed in related nitropyridine systems is the migration of the nitro group. clockss.orgnih.gov While direct electrophilic nitration of pyridine is often synthetically challenging, methods involving the migration of a nitro group from the nitrogen atom to the 3-position via a researchgate.netrsc.org sigmatropic shift have been reported. researchgate.net More complex nitro-group migrations have also been documented in the reaction of substituted nitropyridines with nucleophiles. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed an unexpected migration of the nitro group. clockss.org Mechanistic investigations suggest that such rearrangements are highly dependent on reaction conditions. clockss.org

Systematic studies on analogues have shown that nitro-group migration is favored in polar aprotic solvents. clockss.org The proposed mechanisms for these migrations can be complex, potentially involving intermediates such as diradicals or proceeding through concerted pathways like sigmatropic shifts. nih.gov The propensity for an electron-withdrawing group to migrate can be influenced by the presence of other substituents on the ring and the specific catalytic system employed. nih.gov For example, rhodium carboxylate complexes have been shown to catalyze the migration of various electron-withdrawing groups, with the nitro group exhibiting a high migratorial aptitude. nih.gov

| Factor | Observation on Nitro Group Migration in Analogues | Source(s) |

| Solvent | Migration is observed to occur in polar aprotic solvents. | clockss.org |

| Mechanism | Can proceed through mechanisms such as a researchgate.netrsc.org sigmatropic shift or pathways involving diradical intermediates. | nih.govresearchgate.net |

| Catalysis | Transition metal complexes, such as those with rhodium, can catalyze the migration of nitro groups. | nih.gov |

| Reactants | The reaction of halo-substituted nitropyridines with amines has been shown to induce nitro-group migration. | clockss.org |

In Silico Approaches to Synthetic Design and Optimization

In silico, or computational, approaches have become indispensable tools in modern synthetic chemistry, allowing for the design and optimization of reaction pathways before they are attempted in the laboratory. nih.gov These methods are particularly valuable for complex, highly substituted heterocyclic molecules like this compound.

Computational chemistry provides a powerful platform for guiding the selection of synthetic routes. dovepress.com By modeling the transition states and intermediates of potential reaction pathways, chemists can predict the feasibility and potential yield of a synthetic step. Density Functional Theory (DFT) calculations, for example, can be used to determine the activation Gibbs free energies for various reaction pathways, helping to identify the most kinetically favorable route. rsc.orgnih.gov This is crucial for complex multi-step syntheses where maximizing efficiency is key.

For instance, in the synthesis of nitro-substituted heterocycles via [3+2] cycloaddition reactions, computational studies can predict the regioselectivity and explore the molecular mechanism, confirming whether the reaction proceeds in a single step or via intermediates. nih.govmdpi.com This predictive power allows for the rational design of precursors and reaction conditions to favor the desired isomer. mdpi.com Similarly, computational modeling of three-component ring transformations can elucidate plausible mechanisms and explain how substrates are converted into functionalized pyridine products. nih.gov

One of the significant challenges in synthesizing multi-substituted molecules is managing functional group compatibility and achieving high selectivity (chemo-, regio-, and stereoselectivity). In silico methods can predict the reactivity of different sites within a molecule. nih.gov By calculating parameters such as molecular orbital energies (HOMO/LUMO), electron density, and electrostatic potential, researchers can identify the most nucleophilic and electrophilic centers. researchgate.netnih.gov

This information is vital for predicting potential side reactions and designing strategies to protect sensitive functional groups. For example, in reactions involving the functionalization of pyridine rings, computational analysis can help predict whether a reaction will occur at the 2-, 3-, or 4-position, a task that can be complicated by the electronic effects of multiple substituents. nih.gov DFT studies can highlight the stability of different potential products; for instance, a larger energy gap between the HOMO and LUMO often correlates with greater molecular stability. nih.gov This allows chemists to design reaction conditions that favor the formation of the most stable and desired product.

The choice of solvent and catalyst can dramatically alter the outcome of a chemical reaction. Computational studies offer deep insights into their roles at a molecular level. Solvation models, which can be either implicit (treating the solvent as a continuous medium) or explicit (modeling individual solvent molecules), are used to understand how the solvent influences reactant stability and transition state energies. acs.org Quantum chemical modeling can be used to calculate thermodynamic values like the Gibbs energies of solvation for molecules like pyridine in various solvents, revealing how solvent replacement affects the solvation state of the reagent. researchgate.net Combining explicit and implicit solvation models has proven valuable for improving the accuracy of energetic estimates in both organocatalytic and transition-metal-catalyzed reactions. acs.org

Future Research Directions and Perspectives in 3 Cyclopropoxy 4 Iodo 2 Nitropyridine Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

A major thrust in modern chemical synthesis is the development of environmentally benign and efficient processes. Future research on 3-Cyclopropoxy-4-iodo-2-nitropyridine should prioritize the integration of green chemistry principles, moving away from traditional methods that may rely on stoichiometric, hazardous reagents or precious metal catalysts.

The reliance on precious metals like palladium, platinum, and rhodium in organic synthesis presents challenges related to cost, availability, and environmental impact. acs.org A significant area for innovation lies in developing synthetic routes to and functionalizations of this compound that utilize either catalyst-free conditions or catalysts based on earth-abundant metals such as iron, copper, manganese, and zinc. acs.orgindrajeetsharma.com

Earth-abundant metals are increasingly recognized as viable alternatives for mediating crucial organic transformations. indrajeetsharma.com Iron and cobalt, for instance, are effective in pathways involving radical intermediates, while copper is widely used for C-C and C-X coupling reactions. rsc.org Research could focus on adapting known iron- or copper-catalyzed cross-coupling reactions to the C4-iodo position of the pyridine (B92270) ring, providing a more sustainable alternative to traditional palladium-catalyzed methods. Manganese, with its versatile oxidation states, also offers significant potential as a catalyst in a wide range of organic reactions. rsc.org

Furthermore, exploring catalyst-free reactions represents an even greener approach. rsc.org Reactions such as [3+2] cycloadditions, which can proceed under mild, thermal conditions without a catalyst, could be investigated to build complex heterocyclic systems fused to the pyridine core. rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a potential candidate for such transformations.

Table 1: Potential Green Catalytic Approaches

| Catalytic Strategy | Target Transformation on this compound | Potential Advantages |

|---|---|---|

| Iron Catalysis | Cross-coupling at the C4-iodo position; C-H functionalization at C5/C6. | Low cost, low toxicity, environmentally benign. rsc.org |

| Copper Catalysis | Sonogashira, Suzuki, or Buchwald-Hartwig type couplings at the C4-iodo position. | Readily available, versatile reactivity. |

| Manganese Catalysis | C-H amination or other oxidative functionalizations. | High versatility in oxidation states. rsc.org |

| Catalyst-Free | Cycloaddition reactions across the pyridine ring. | Atom economy, reduced waste, mild conditions. rsc.org |

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat transfer, precise reaction control, and improved scalability. researchgate.netorganic-chemistry.orgnih.gov These benefits are particularly relevant for reactions involving potentially hazardous reagents or unstable intermediates, such as those encountered in nitration processes. researchgate.net

The synthesis of this compound and its derivatives could be significantly improved by adopting a continuous flow approach. nih.gov For example, a multi-step flow synthesis could be designed where the initial nitration of a pyridine precursor is performed in a microreactor, minimizing the accumulation of energetic intermediates and improving safety. researchgate.netgoogle.com Subsequent functionalization steps, such as iodination and etherification, could be integrated sequentially into the flow system, eliminating the need for isolation and purification of intermediates at each stage. nih.gov This approach not only enhances safety and efficiency but also facilitates scalable production for potential industrial applications. organic-chemistry.org The use of packed-bed microreactors with immobilized catalysts could further enhance the sustainability and efficiency of the process. organic-chemistry.org

Discovery of Novel Reactivity and Unexplored Transformations

The unique electronic and steric environment created by the three distinct functional groups on the this compound ring suggests a rich and complex reactivity profile that is yet to be fully explored.

The interplay between the electron-withdrawing nitro group, the versatile iodo leaving group, and the electron-donating cyclopropoxy group can be leveraged to design novel chemical transformations. The strong electron-withdrawing nature of the 2-nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This makes the 4-iodo substituent an excellent leaving group for reactions with various nucleophiles. chemimpex.com

Future research could explore tandem reactions where an initial SNAr at the C4 position is followed by a subsequent transformation involving the other functional groups. For instance, a nucleophile introduced at C4 could be designed to react intramolecularly with the nitro group (e.g., reductive cyclization to form fused heterocycles) or the cyclopropoxy group. The strained cyclopropyl (B3062369) ring itself could participate in ring-opening reactions under specific catalytic conditions, providing access to new propyl-substituted pyridine derivatives. The reactivity of 3-nitropyridines with various nucleophiles has been shown to be a versatile approach for functionalization, and this can be further expanded in this specific system. nih.govntnu.no

While the C4 position is primed for substitution and cross-coupling reactions, the C5 and C6 positions of the pyridine ring present opportunities for C-H functionalization. Developing methods to selectively functionalize these positions would dramatically increase the molecular complexity that can be built from the this compound scaffold.

Modern synthetic methods, such as directed metalation strategies or transition-metal-catalyzed C-H activation, could be employed. nih.gov For example, it may be possible to temporarily coordinate a directing group to the pyridine nitrogen to guide a metal catalyst to the C6 position. Alternatively, the electronic bias created by the existing substituents could be exploited. Computational studies could help predict the most reactive C-H bond towards electrophilic or radical attack. nih.gov A strategy using in situ generation of reactive, non-symmetric iodanes has been shown to enable site-selective C-H functionalization of heteroarenes, which could be a promising avenue for this substrate. nih.gov Furthermore, methodologies for site-selective functionalization of related structures like N-cyclopropylamides have been developed and could provide insight into controlling reactivity. nih.gov

Advancements in Computational Chemistry for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing researchers to predict reactivity, elucidate reaction mechanisms, and design novel synthetic routes with greater efficiency. osu.eduacs.org Applying these methods to this compound can accelerate the discovery of its chemical potential.

Density Functional Theory (DFT) and other quantum chemical methods can be used to:

Predict Reaction Pathways: By calculating the energy barriers for various potential reactions, computational models can identify the most favorable synthetic routes, saving significant experimental time and resources. osu.edumit.edu This could be applied to compare the feasibility of different cross-coupling catalysts or to predict the outcome of competing reaction pathways.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, helping to explain observed selectivity and reactivity. nih.gov This would be particularly valuable for understanding the synergistic effects of the functional groups and for designing conditions to favor desired outcomes.

Model Site-Selectivity: The regioselectivity of C-H functionalization at the C5 versus C6 positions can be modeled by calculating properties like partial atomic charges and frontier molecular orbital energies. nih.gov These predictions can guide the choice of reagents and reaction conditions to achieve the desired isomer. mit.edu

Analyze Electronic Properties: Computational analysis can quantify the electronic impact of each substituent on the pyridine ring, providing a rational basis for understanding its reactivity in SNAr, electrophilic, and radical reactions. acs.org

By combining computational predictions with experimental validation, researchers can more effectively navigate the complex reactivity landscape of this compound, unlocking new synthetic methodologies and applications. acs.orgnih.gov

Integration of Machine Learning and AI in Reaction Prediction

The field of organic synthesis is undergoing a significant transformation with the integration of machine learning (ML) and artificial intelligence (AI). researchgate.net These powerful computational tools are increasingly being used to predict the outcomes of chemical reactions with high accuracy, optimize reaction conditions, and even suggest novel synthetic pathways. chemai.ionih.gov For a versatile building block like this compound, the application of AI and ML holds immense promise for accelerating the discovery of its new derivatives and applications.